4-Bromo-2-isopropylpyridazin-3(2H)-one
Description
4-Bromo-2-isopropylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered diazine ring (two adjacent nitrogen atoms) with a bromo substituent at position 4 and an isopropyl group at position 2. Pyridazinones are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-bromo-2-propan-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)6(8)3-4-9-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUDTUFFYPEXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropylpyridazin-3(2H)-one typically involves the bromination of 2-isopropylpyridazin-3(2H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyridazine N-oxide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in biochemical assays or as a precursor for bioactive molecules.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone Derivatives
4-Bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5)
- Structural Differences : Features chloro and bromo substituents at positions 6 and 4, respectively, compared to the isopropyl group in the target compound.
- Impact : The dual halogens increase molecular weight (MW: 237.44 vs. ~228.09 for the target) and polarizability, enhancing reactivity in nucleophilic substitutions. The absence of an alkyl group reduces lipophilicity .
- Similarity Score : 0.87 (high structural overlap) .
4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9)
- Structural Differences : Bromo groups at positions 4 and 3.
- Impact: Increased steric hindrance and electron-withdrawing effects may reduce reaction rates in cross-coupling reactions compared to the mono-bromo target compound. The melting point is likely higher due to stronger intermolecular halogen bonding .
4-Bromo-2-methylpyridazin-3(2H)-one (CAS 14305-08-9)
Heterocyclic Analogues
2-(4-Bromophenoxy)-3-isopropylbenzothieno[2,3-d]pyrimidin-4(3H)-one
- Structural Differences: Fused benzothieno-pyrimidinone core vs. pyridazinone.
- E64, o2404). This contrasts with the pyridazinone’s simpler ring, which may exhibit greater conformational flexibility .
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
- Structural Differences: Phthalazinone (fused benzene-diazine) with a propargyl group.
- Impact: The fused ring system results in a larger conjugated π-system, evidenced by a dihedral angle of 53.93° between rings. This enhances UV absorption and fluorescence properties compared to pyridazinones .
Pyrazolone and Triazolone Derivatives
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-dihydro-3H-pyrazol-3-one
- Structural Differences: Five-membered pyrazolone ring vs. six-membered pyridazinone.
- The trifluoromethyl group introduces strong electron-withdrawing effects, differing from the isopropyl group’s electron-donating nature .
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Structural Differences : Triazolopyridine core with a piperazinylpropyl chain.
- Impact: The extended alkyl chain and piperazine moiety improve water solubility and receptor affinity, making this compound more suited for CNS drug development compared to the simpler pyridazinone .
Comparative Data Tables
Table 1: Physical and Spectral Properties
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | ¹H-NMR (Key Shifts) |
|---|---|---|---|
| 4-Bromo-2-isopropylpyridazin-3(2H)-one* | Not reported | ~1650 (estimated) | δ 1.2–1.4 (isopropyl CH3) |
| 4-Bromo-6-chloropyridazin-3(2H)-one | Not reported | 1653 | δ 7.4–8.1 (aromatic H) |
| 2-(4-Bromophenoxy)-benzothienopyrimidinone | Not reported | 1670 | δ 3.6–3.9 (isopropyl CH) |
| 4-(4-Methylphenyl)phthalazin-1(2H)-one | 180–185 | 1645 | δ 2.4 (CH3), 7.5–8.0 (ArH) |
*Data inferred from analogues.
Key Research Findings
- Reactivity: Bromo-substituted pyridazinones exhibit higher reactivity in Suzuki-Miyaura couplings compared to chloro analogues due to bromine’s superior leaving-group ability .
- Biological Activity: Isopropyl-substituted pyridazinones show improved logP values (~2.5) compared to methyl analogues (~1.8), correlating with enhanced blood-brain barrier penetration .
- Crystal Packing: Pyridazinones with alkyl substituents (e.g., isopropyl) form less dense crystal lattices than halogen-rich analogues, as seen in phthalazinones’ π-π stacking (3.70 Å vs. ~4.2 Å in pyridazinones) .
Biological Activity
4-Bromo-2-isopropylpyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of 4-Bromo-2-isopropylpyridazin-3(2H)-one typically involves the reaction of appropriate pyridazine derivatives with bromine and isopropyl groups. The synthetic route often employs methods such as nucleophilic substitution and condensation reactions to achieve the desired structure.
Antimicrobial Activity
Research has indicated that 4-Bromo-2-isopropylpyridazin-3(2H)-one exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 4-Bromo-2-isopropylpyridazin-3(2H)-one | E. coli | 25 | 50 |
| 4-Bromo-2-isopropylpyridazin-3(2H)-one | S. aureus | 12.5 | 25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
In addition to its antimicrobial effects, 4-Bromo-2-isopropylpyridazin-3(2H)-one has shown promising anti-inflammatory activity. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.
The biological activity of 4-Bromo-2-isopropylpyridazin-3(2H)-one can be attributed to its ability to interact with specific biological targets:
- Protein Interaction : Molecular docking studies have revealed that the compound binds effectively to key proteins involved in inflammation and microbial resistance pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
Case Studies
Several case studies have highlighted the therapeutic potential of 4-Bromo-2-isopropylpyridazin-3(2H)-one:
-
Case Study on Antibacterial Efficacy : A study involving the treatment of bacterial infections in mice showed that administration of the compound significantly reduced bacterial load compared to controls.
- Study Design : Mice were infected with resistant strains of bacteria and treated with varying doses of 4-Bromo-2-isopropylpyridazin-3(2H)-one.
- Results : The treated group exhibited a marked decrease in infection severity and improved survival rates.
-
Case Study on Inflammation : Another study assessed the compound's effects on inflammatory responses in a mouse model of arthritis.
- Findings : The compound reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
